2-[({[1-(2-Fluoroethyl)-1h-pyrazol-5-yl]methyl}amino)methyl]phenol
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Overview
Description
2-[({[1-(2-Fluoroethyl)-1h-pyrazol-5-yl]methyl}amino)methyl]phenol is a chemical compound with a unique structure that includes a pyrazole ring, a fluoroethyl group, and a phenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({[1-(2-Fluoroethyl)-1h-pyrazol-5-yl]methyl}amino)methyl]phenol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.
Coupling with Phenol: The final step involves coupling the pyrazole derivative with phenol using a suitable coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[({[1-(2-Fluoroethyl)-1h-pyrazol-5-yl]methyl}amino)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[({[1-(2-Fluoroethyl)-1h-pyrazol-5-yl]methyl}amino)methyl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[({[1-(2-Fluoroethyl)-1h-pyrazol-5-yl]methyl}amino)methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can interact with enzyme active sites. The fluoroethyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-[({[1-(2-Fluoroethyl)-1h-pyrazol-4-yl]methyl}amino)methyl]phenol
- 2-({[1-(2-Fluoroethyl)-4-methyl-1H-pyrazol-3-yl]amino}methyl)phenol
Uniqueness
2-[({[1-(2-Fluoroethyl)-1h-pyrazol-5-yl]methyl}amino)methyl]phenol is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The position of the fluoroethyl group and the pyrazole ring can significantly influence its interaction with biological targets and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C13H16FN3O |
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Molecular Weight |
249.28 g/mol |
IUPAC Name |
2-[[[2-(2-fluoroethyl)pyrazol-3-yl]methylamino]methyl]phenol |
InChI |
InChI=1S/C13H16FN3O/c14-6-8-17-12(5-7-16-17)10-15-9-11-3-1-2-4-13(11)18/h1-5,7,15,18H,6,8-10H2 |
InChI Key |
VBHPOLDZBFIASN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=CC=NN2CCF)O |
Origin of Product |
United States |
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